molecular formula C16H14N4O3 B14241278 N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide CAS No. 509093-46-3

N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide

Cat. No.: B14241278
CAS No.: 509093-46-3
M. Wt: 310.31 g/mol
InChI Key: OJZKTKLFHBGDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of benzimidazole-based compounds.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Dimethyl-1H-benzimidazol-2-yl)benzamide
  • N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
  • 2-(1H-Benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide

Uniqueness

N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the benzimidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with various biological targets, making it a versatile compound for research and development.

Properties

CAS No.

509093-46-3

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C16H14N4O3/c1-9-6-13-14(7-10(9)2)18-16(17-13)19-15(21)11-4-3-5-12(8-11)20(22)23/h3-8H,1-2H3,(H2,17,18,19,21)

InChI Key

OJZKTKLFHBGDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.